1,3-Bis(2-methyl-5-nitro-1h-imidazol-1-yl)propan-2-ol

Overview

Description

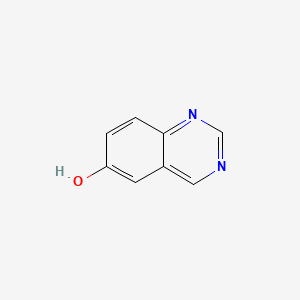

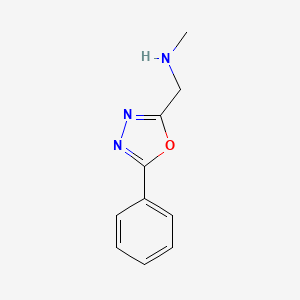

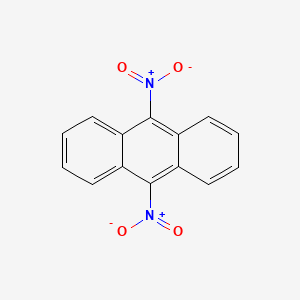

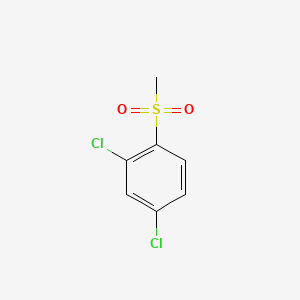

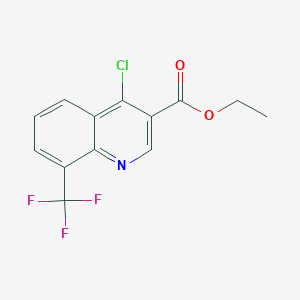

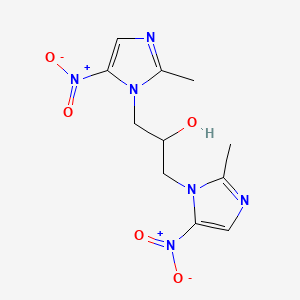

1,3-Bis(2-methyl-5-nitro-1h-imidazol-1-yl)propan-2-ol is a compound with the molecular formula C11H14N6O5 . It is also known by its synonyms such as 1-Methyl-1,2-bis(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol and DA 3853 .

Molecular Structure Analysis

The molecular structure of 1,3-Bis(2-methyl-5-nitro-1h-imidazol-1-yl)propan-2-ol includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis

The compound has a molecular weight of 310.27 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 7, a Rotatable Bond Count of 4, and a Topological Polar Surface Area of 148 Ų .Scientific Research Applications

Supramolecular Assembly

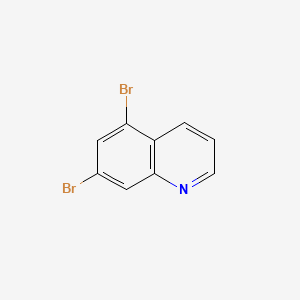

1,3-Bis(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol has been studied in the context of supramolecular chemistry. A research conducted by Cheruzel, Mashuta, and Buchanan (2005) explored the self-assembly of bis(1-methyl-imidazol-2-yl)methyl)(1-methyl-4-nitroimidazol-2-yl)methyl)amine and boric acid, resulting in a structure containing bundled antiparallel imidazole-boric acid helices and boric acid filled one-dimensional channels (Cheruzel, Mashuta, & Buchanan, 2005).

Transition-Metal Coordination Polymers

In another study, Hao et al. (2014) synthesized four coordination polymers using bent bis(imidazole) 1,3-bis(imidazol-l-yl-methyl)benzene (mbix) and isophthalic acid or 5-methylisophthalic acid ligands. These complexes demonstrated unique structural properties and potential applications in luminescence and catalysis (Hao et al., 2014).

Antimicrobial and Anticancer Properties

Şenkardeş et al. (2020) focused on the synthesis of novel 1-(2-methyl-5-nitro-1H-imidazol-1-yl)-3-(substituted phenoxy)propan-2-ol derivatives and evaluated their in vitro antimicrobial activity and cytotoxic effects, indicating significant antimicrobial activity and nontoxic properties (Şenkardeş et al., 2020).

Metal Complexes and Catalytic Properties

Long et al. (1999) synthesized metal complexes with 1,3-bis[(4-methyl-5-imidazol-1-yl)ethylideneamino]propan-2-ol (BIPO) and evaluated their hydrolytic properties. They found that these complexes showed promising catalytic activities (Long et al., 1999).

Ionic Liquids and Gas Solubility

The compound's potential applications in ionic liquids were explored by Anthony et al. (2005), who investigated the solubility of various gases in ionic liquids containing imidazolium-based compounds. Their findings suggest a significant influence of the anion in the gas solubilities (Anthony et al., 2005).

Synthesis and Structural Analysis

Various studies have also focused on the synthesis and structural characterization of complexes and coordination polymers derived from 1,3-Bis(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol and related compounds. These studies have contributed to the understanding of the compound's chemical behavior and potential applications in catalysis and material science (Zhang et al., 2008); (Zhang et al., 2007); (Ma & You, 2007).

Future Directions

The future directions for research on 1,3-Bis(2-methyl-5-nitro-1h-imidazol-1-yl)propan-2-ol and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the broad range of activities exhibited by imidazole-containing compounds, they could be potential candidates for the development of new drugs .

properties

IUPAC Name |

1,3-bis(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6O5/c1-7-12-3-10(16(19)20)14(7)5-9(18)6-15-8(2)13-4-11(15)17(21)22/h3-4,9,18H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOLQMBIYJYWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(CN2C(=NC=C2[N+](=O)[O-])C)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40876468 | |

| Record name | 1H-IMIDAZOLE-1-ETHANOL, 2-METHYL-_-[(2-METHYL-5- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40876468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(2-methyl-5-nitro-1h-imidazol-1-yl)propan-2-ol | |

CAS RN |

74550-92-8 | |

| Record name | 1H-Imidazole-1-ethanol, 2-methyl-alpha-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074550928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-IMIDAZOLE-1-ETHANOL, 2-METHYL-_-[(2-METHYL-5- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40876468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1595606.png)